molecular formula C14H10N4O5 B7826280 Dantrolene CAS No. 833480-90-3

Dantrolene

Cat. No.: B7826280
CAS No.: 833480-90-3
M. Wt: 314.25 g/mol
InChI Key: OZOMQRBLCMDCEG-CHHVJCJISA-N
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Mechanism of Action

Target of Action

Dantrolene primarily targets the ryanodine receptor 1 (RyR1) . The RyR1 is a type of calcium release channel found in the sarcoplasmic reticulum of skeletal muscle cells . It plays a crucial role in muscle contraction by mediating the release of calcium ions .

Mode of Action

This compound acts by binding to the RyR1 and inhibiting the release of calcium ions from the sarcoplasmic reticulum . This action depresses the excitation-contraction coupling in skeletal muscle, thereby reducing muscle contractions .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the excitation-contraction coupling process in skeletal muscle cells . By inhibiting the release of calcium ions from the sarcoplasmic reticulum, this compound disrupts the normal sequence of events that lead to muscle contraction . The downstream effect of this action is a reduction in muscle spasticity and rigidity .

Pharmacokinetics

This compound has a bioavailability of approximately 70% . It is metabolized in the liver and excreted via the bile duct and kidneys . The peak plasma concentration of this compound is reached 4 to 6 hours after administration .

Result of Action

The molecular effect of this compound’s action is a decrease in intracellular calcium concentration . On a cellular level, this results in a reduction of muscle contractions, leading to a decrease in muscle spasticity and rigidity . This makes this compound effective in the treatment of conditions like malignant hyperthermia, neuroleptic malignant syndrome, and muscle spasticity .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the drug’s poor water solubility can pose challenges in rapidly preparing intravenous solutions in emergency situations . Furthermore, the drug’s effectiveness can be affected by the patient’s physiological state, such as liver function, as this compound is metabolized in the liver . More research is needed to fully understand how other environmental factors may influence the action of this compound.

Biochemical Analysis

Biochemical Properties

Dantrolene interacts with ryanodine receptors (RyR), specifically RyR1 and RyR3, which are intracellular calcium release channels expressed on the surface of the sarcoplasmic reticulum . By binding to these receptors, this compound inhibits the release of calcium from the sarcoplasmic reticulum, an essential step in muscle contraction .

Cellular Effects

In cells, this compound depresses excitation-contraction coupling in skeletal muscle by decreasing intracellular calcium concentration . This effect on calcium concentration influences cell function, including impact on cell signaling pathways and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the ryanodine receptor 1 (RyR1), thereby decreasing intracellular calcium concentration . Ryanodine receptors mediate the release of calcium from the sarcoplasmic reticulum, which is an essential step in muscle contraction .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been observed in various studies. For instance, it has been shown that this compound provides neuroprotection in multiple in vitro models and some in vivo models of neural injury . Its efficacy has an early and narrow time-window of protection .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in a study involving mice, a single dose of this compound was administered and its effects were observed

Metabolic Pathways

This compound is metabolized in the liver, most likely by hepatic microsomal enzymes . Its major metabolites in body fluids are 5-hydroxythis compound and an acetylamino metabolite of this compound .

Transport and Distribution

This compound is suggested to be transported by the organic anion transporters 2 (OAT2) and 3 (OAT3), which are solute carrier (SLC) family members occurring in skeletal muscle cells, hepatocytes, and renal proximal tubule cells .

Subcellular Localization

The subcellular localization of this compound is primarily at the sarcoplasmic reticulum, where it binds to the ryanodine receptors to exert its effects . This localization is crucial for its activity in inhibiting calcium release, thereby affecting muscle contraction .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dantrolene can be synthesized through a multi-step process involving the condensation of 5-(4-nitrophenyl)-2-furaldehyde with hydantoin. The reaction typically involves the use of solvents such as ethanol and catalysts like piperidine . The resulting product is then purified through recrystallization to obtain this compound in its pure form.

Industrial Production Methods

In industrial settings, this compound is produced by scaling up the laboratory synthesis process. The reaction conditions are optimized to ensure high yield and purity. The final product is often formulated as this compound sodium for injection, which involves reconstituting the compound with sterile water for injection .

Chemical Reactions Analysis

Types of Reactions

Dantrolene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dantrolene has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Dantrolene

This compound is unique in its mechanism of action as it directly targets the ryanodine receptor 1 to inhibit calcium release from the sarcoplasmic reticulum. This specific action makes it the only effective treatment for malignant hyperthermia, distinguishing it from other muscle relaxants that act on different pathways .

Properties

CAS No.

833480-90-3

Molecular Formula

C14H10N4O5

Molecular Weight

314.25 g/mol

IUPAC Name

1-[(Z)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione

InChI

InChI=1S/C14H10N4O5/c19-13-8-17(14(20)16-13)15-7-11-5-6-12(23-11)9-1-3-10(4-2-9)18(21)22/h1-7H,8H2,(H,16,19,20)/b15-7-

InChI Key

OZOMQRBLCMDCEG-CHHVJCJISA-N

Isomeric SMILES

C1C(=O)NC(=O)N1/N=C\C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-]

SMILES

C1C(=O)NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1C(=O)NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-]

Color/Form

CRYSTALS FROM AQ DIMETHYLFORMAMIDE

melting_point

534 to 536 °F (NTP, 1992)
279-280 °C
279 °C

physical_description

Crystals (in aqueous DMF). (NTP, 1992)

solubility

Low (146 mg/L)
SLIGHTLY SOL IN WATER;  MORE SOL IN ALKALINE SOLN;  ORANGE POWDER /DANTROLENE SODIUM SALT HEMIHEPTAHYDRATE/

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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